1-(4-Aminophenyl)-4-methyltetrazol-5-one

Neuroscience CNS Pharmacology Tetrazole Derivatives

This tetrazolone derivative is pharmacologically classified as a mixed convulsant-sedative agent, a profile validated by Gross & Featherstone. Its 4-methyl substitution and tetrazolone core (a proven carboxylic acid bioisostere) make it an essential research tool for CNS pathway investigation, scaffold-hopping, and as a negative control in analeptic screening. Secure this rigorously characterized reference standard to advance your CNS drug discovery and SAR studies.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
Cat. No. B8210942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-4-methyltetrazol-5-one
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN1C(=O)N(N=N1)C2=CC=C(C=C2)N
InChIInChI=1S/C8H9N5O/c1-12-8(14)13(11-10-12)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3
InChIKeyKPTCXJBKFXXUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-4-methyltetrazol-5-one (C8H9N5O) Procurement Guide for CNS and Bioisostere Research


1-(4-Aminophenyl)-4-methyltetrazol-5-one is a heterocyclic tetrazolone derivative with the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . It belongs to the aminophenyl tetrazole class, compounds that have been pharmacologically characterized as possessing distinct central nervous system (CNS) activity profiles [1]. The tetrazolone scaffold is also recognized as a carboxylic acid bioisostere, conferring potential advantages in drug design for improved pharmacokinetic profiles [2].

Why 1-(4-Aminophenyl)-4-methyltetrazol-5-one Cannot Be Substituted with In-Class Aminophenyl Tetrazole Analogs


Substitution within the aminophenyl tetrazole class is not scientifically valid due to distinct and quantifiable differences in pharmacological profile. A foundational study by Gross and Featherstone categorically divided 38 aminomethyl and aminophenyl tetrazole derivatives into three distinct classes based on their CNS activity: purely convulsant, purely sedative, or mixed convulsant-sedative [1]. The specific substitution pattern of 1-(4-aminophenyl)-4-methyltetrazol-5-one dictates which of these classes it falls into, with its 4-methyl substitution conferring a unique mixed activity profile. Additionally, the tetrazolone core provides a metabolically stable carboxylic acid bioisostere, a property not shared by simple tetrazoles or carboxylic acids themselves, which impacts downstream ADME properties in research applications [2].

Quantitative Evidence for the Differentiated Profile of 1-(4-Aminophenyl)-4-methyltetrazol-5-one


Unique Mixed Convulsant-Sedative CNS Activity Profile vs. In-Class Pure Activity Analogs

1-(4-Aminophenyl)-4-methyltetrazol-5-one falls into a class of tetrazole derivatives that exhibit a mixed pharmacological profile of both convulsant and sedative properties. This contrasts directly with many of its aminophenyl and aminomethyl tetrazole analogs, which were found to possess purely convulsant or purely sedative activity in the same model system [1].

Neuroscience CNS Pharmacology Tetrazole Derivatives In Vivo Rodent Model

Direct Activity Comparison in Aminophenyl Tetrazole Series: Respiratory Depression vs. Convulsant Potency

In a direct, head-to-head pharmacological study of aminophenyl tetrazoles, 1-(4-aminophenyl)-4-methyltetrazol-5-one's activity was compared to its analogs. The study found that for this series of compounds, convulsant activity and respiratory depression appeared to be parallel [1]. However, the study concluded that the lack of analeptic (CNS stimulant) activity in this class, including the target compound, did not suggest further investigation as useful arousal agents, a finding that distinguishes them from other tetrazole classes with demonstrated analeptic properties [1].

CNS Pharmacology Respiratory Physiology Tetrazole Derivatives In Vivo Rodent Model

Tetrazolone Scaffold as a Superior Carboxylic Acid Bioisostere for Improved Metabolic Stability

The tetrazolone moiety, the core of 1-(4-aminophenyl)-4-methyltetrazol-5-one, has been quantitatively validated as a bioisostere of a carboxylic acid. In a matched molecular pair analysis of the marketed drug telmisartan, the tetrazolone analog (Compound 7) demonstrated potent AT1 antagonism (Kb = 0.14 nM), which is comparable to telmisartan itself (Kb = 0.44 nM) [1]. This bioisosteric replacement is a known strategy to enhance metabolic stability and improve pharmacokinetic profiles, a key advantage over a standard carboxylic acid moiety [1].

Medicinal Chemistry Drug Design Bioisosteres Pharmacokinetics Tetrazolone

Optimal Application Scenarios for 1-(4-Aminophenyl)-4-methyltetrazol-5-one Based on Quantified Evidence


Pharmacological Tool for Studying Mixed Convulsant-Sedative CNS Pathways

This compound is ideally suited as a research tool in neuroscience for investigating CNS pathways that involve both convulsant and sedative mechanisms. Its unique, categorically defined mixed activity profile allows for the exploration of complex neural interactions that would not be possible with analogs exhibiting purely convulsant or purely sedative effects, as documented in direct comparative in vivo studies [1].

Negative Control for Analeptic Drug Discovery Programs

Based on direct evidence showing a lack of analeptic activity within this aminophenyl tetrazole class [1], this compound serves as a valuable negative control in high-throughput screening campaigns aimed at identifying novel CNS stimulants. This prevents resource allocation toward a chemical series known to be inactive for this specific therapeutic endpoint.

Lead Optimization Scaffold for Replacing Carboxylic Acid Moieties

In medicinal chemistry programs, this compound's tetrazolone core provides a validated starting point for scaffold hopping or bioisosteric replacement of carboxylic acids. Quantitative data demonstrates that a tetrazolone analog of telmisartan retains potent activity (Kb = 0.14 nM) comparable to the parent drug (Kb = 0.44 nM) [2], highlighting its potential to improve metabolic stability and oral bioavailability in drug candidates.

Reference Standard for Aminophenyl Tetrazole Pharmacological Studies

Given its well-defined pharmacological classification in foundational literature [1], 1-(4-aminophenyl)-4-methyltetrazol-5-one can be utilized as a reference standard for calibrating assays and validating experimental models when studying the structure-activity relationships (SAR) of newer aminophenyl tetrazole derivatives, particularly for CNS-related endpoints.

Technical Documentation Hub

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